molecular formula C3H7NO2 B1604622 DL-Alanine-15N CAS No. 71261-64-8

DL-Alanine-15N

Cat. No.: B1604622
CAS No.: 71261-64-8
M. Wt: 90.09 g/mol
InChI Key: QNAYBMKLOCPYGJ-AZXPZELESA-N
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Description

DL-Alanine-15N (CAS: 71261-64-8) is a stable isotope-labeled analog of DL-alanine, where the nitrogen atom in the amino group is replaced with ¹⁵N. This compound is a racemic mixture of D- and L-alanine enantiomers and serves as a critical internal standard in metabolomic studies, enabling precise quantification of alanine in biological samples via mass spectrometry . Its applications extend to nanoparticle synthesis (as a reducing and capping agent with silver nitrate) and transition metal chelation studies (e.g., Cu(II), Zn(II), and Cd(II)) . This compound also plays a role in the glucose-alanine cycle, facilitating nitrogen transport between tissues and the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Alanine-15N can be synthesized through several methods. One common approach involves the electrosynthesis of 15N-labeled amino acids from 15N-nitrite and ketonic acids. This method involves a reaction pathway where 15N-nitrite is converted to 15N-hydroxylamine, which then reacts with pyruvate oxime to form 15N-alanine . Another method involves the biocatalytic deracemization of racemic amino acids using alanine dehydrogenase and ω-transaminase .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation and chemical reductive amination of ketonic acids. These methods are optimized for large-scale production and often involve the use of renewable electricity to drive the reactions under ambient conditions .

Chemical Reactions Analysis

Metal Ion Chelation

DL-Alanine-15N forms complexes with transition metals through amino group coordination. Examples include:

Metal IonReaction TypeApplication
Cu(II)Bidentate coordinationMetalloenzyme studies
Zn(II)Monodentate coordinationBiochemical research
Cd(II)Mixed-ligand complexesHeavy metal detoxification studies

Enzymatic Oxidation

The enzyme tryptophan 2-monooxygenase (TMO) oxidizes this compound via a hydride transfer mechanism . Key isotope effects observed:

  • Primary deuterium isotope effect : 6.0 ± 0.5 (pH-independent) .

  • ¹⁵N equilibrium isotope effect : 1.0233 ± 0.0004 for amino group deprotonation .

  • ¹⁵N kinetic isotope effect : 1.0145 ± 0.0007 for CH bond cleavage .

Hyperpolarization via Parahydrogen

A mixed-ligand iridium catalyst enables reversible hyperpolarization of ¹⁵N in this compound using parahydrogen (p-H₂). Ammonia acts as a co-ligand to prevent catalyst deactivation .

Microbial Processes

Isotopic analysis reveals microbial incorporation patterns:

MicroorganismΔ¹⁵N(D-L) (‰)Key Finding
Bacillus subtilis–2.0 ± 0.4Enzymatic D-alanine synthesis
Staphylococcus aureus–2.0 ± 0.4Peptidoglycan biosynthesis
Chemical Synthesis0.0 ± 0.4Symmetric isotopic distribution

Enantiomer-Specific Isotope Analysis (ESIA)

ESIA enables precise differentiation of D- and L-alanine isotopic compositions, critical for studying biotic vs. abiotic processes .

SABRE-INEPT Hyperpolarization

This method transfers spin order from p-H₂ to ¹⁵N nuclei in this compound, enhancing NMR sensitivity for metabolic studies .

Comparative Analysis of Isotope Effects

Isotope EffectValue (± std. dev.)Mechanistic Insight
Primary deuterium (k_H/k_D)6.0 ± 0.5 Hydride transfer step
¹⁵N equilibrium (¹⁵K_eq/K_14)1.0233 ± 0.0004 Amino group deprotonation
¹⁵N kinetic (k_14/k_15)1.0145 ± 0.0007 CH bond cleavage

This compound’s versatility in enzymatic studies, isotopic tracing, and materials science underscores its utility as a biochemical tool. Future research may expand its applications in hyperpolarized imaging and metabolic pathway elucidation.

Scientific Research Applications

Applications in Scientific Research

DL-Alanine-15N has diverse applications across several fields, including chemistry, biology, medicine, and industry. Below are detailed insights into its applications:

Chemistry

  • Tracer Studies : this compound is utilized as a tracer in nitrogen isotope studies to understand reaction mechanisms and pathways. Its incorporation into various chemical reactions allows researchers to track nitrogen flow and transformations within complex systems.
  • Nanoparticle Production : It serves as both a reducing and capping agent in the synthesis of nanoparticles, particularly when used with silver nitrate solutions. This application is significant in materials science for developing new nanomaterials with tailored properties .

Biology

  • Metabolic Studies : In biological research, this compound is employed to trace nitrogen flow within metabolic pathways. It contributes to the understanding of the glucose-alanine cycle, which is essential for energy production and ammonia detoxification in tissues .
  • Cell Function : The compound influences cellular functions by participating in key biochemical pathways, impacting how cells metabolize nutrients and manage waste products.

Medicine

  • Diagnostic Tools : this compound is being explored for its potential in developing diagnostic tools. Its isotopic labeling can enhance imaging techniques, allowing for better visualization of metabolic processes in vivo.
  • Therapeutic Applications : Research indicates that D-alanine (a component of DL-Alanine) may act as a biomarker and therapeutic agent for severe viral infections, improving prognosis by modulating immune responses . This highlights its potential role in treating conditions associated with amino acid deficiencies.

Industry

  • Production Processes : In industrial applications, this compound is used in the production of various bioproducts and as a chelating agent for transition metals like Cu(II) and Zn(II). Its role as a reducing agent is also significant in various chemical manufacturing processes .

Case Study 1: Metabolic Pathway Analysis

A study focused on using this compound to trace nitrogen flow through the glucose-alanine cycle demonstrated its efficacy in understanding metabolic disorders. Researchers found that tracking this compound allowed them to elucidate pathways involved in energy metabolism and ammonia detoxification processes in liver tissues.

Case Study 2: Nanoparticle Synthesis

In another research project, this compound was applied as a reducing agent for synthesizing silver nanoparticles. The study highlighted how varying concentrations of this compound influenced particle size and stability, indicating its potential for optimizing nanoparticle production methods.

Mechanism of Action

DL-Alanine-15N exerts its effects primarily through its role in the glucose-alanine cycle. In this cycle, alanine is converted to pyruvate, which then enters the gluconeogenesis pathway to produce glucose. This process is crucial for maintaining blood glucose levels during fasting or intense exercise. The nitrogen-15 label allows researchers to trace the metabolic pathways and understand the molecular targets and pathways involved .

Comparison with Similar Compounds

Isotopic Variants of Alanine

DL-Alanine-15N vs. DL-Alanine-13C3

Parameter This compound DL-Alanine-13C3
CAS Number 71261-64-8 144476-54-0
Molecular Formula C₃H₇¹⁵NO₂ ¹³C₃H₇NO₂
Isotopic Substitution ¹⁵N (amino group) ¹³C (all three carbons)
Molecular Weight 90.09 91.08 (calculated)
Applications - Nitrogen metabolism tracing - Carbon flux studies
- Metabolomics - Isotopic labeling in biosynthesis
Isotopic Purity ≥98% ¹⁵N ≥98% ¹³C

Key Differences :

  • Tracing Focus : this compound is used to study nitrogen cycling in metabolic pathways (e.g., urea cycle), while DL-Alanine-13C3 tracks carbon incorporation in biosynthesis or glycolysis .
  • Structural Impact : ¹⁵N labeling minimally affects molecular polarity, whereas ¹³C substitution alters molecular mass significantly, influencing mass spectrometry fragmentation patterns .

This compound vs. L-Alanine-15N

Parameter This compound L-Alanine-15N
CAS Number 71261-64-8 25713-23-9
Enantiomeric Form Racemic (D + L mixture) L-form only
Molecular Weight 90.09 89.09
Applications - Chemical synthesis (nanoparticles) - Protein synthesis studies
- Non-stereospecific metal chelation - Enzymatic assays
Biological Relevance Limited (racemic mix) High (naturally occurring L-form)

Key Differences :

  • Biological Utility: L-Alanine-15N is preferred in studies requiring physiological relevance (e.g., enzyme kinetics), whereas this compound is used in non-biological applications like nanoparticle synthesis .
  • Regulatory Status: this compound is explicitly noted as unsuitable for clinical use, while non-isotopic L-alanine may have pharmaceutical applications .

Structural Analogs with ¹⁵N Labeling

This compound vs. DL-Phenylalanine-15N

Parameter This compound DL-Phenylalanine-15N
CAS Number 71261-64-8 299316 (Supplier ID)
Molecular Formula C₃H₇¹⁵NO₂ C₉H₁₀¹⁵NO₂
Side Chain Methyl (-CH₃) Benzyl (-C₆H₅CH₂)
Applications - Metal chelation - Aromatic amino acid metabolism
- Glucose-alanine cycle studies - Protein structure analysis
Hydrophobicity Low (polar) High (hydrophobic)

Key Differences :

  • Functional Role: Phenylalanine’s aromatic side chain makes it critical for studying hydrophobic interactions in proteins, while alanine’s simplicity is ideal for probing basic amino acid behavior .

Deuterated Alanine Derivatives

This compound vs. Alanine-d4

Parameter This compound Alanine-d4
Isotopic Substitution ¹⁵N D (deuterium) on methyl and amino groups
Applications - Nitrogen metabolism - Pharmacokinetic studies
Advantages Stable for long-term tracing Reduces metabolic degradation rates
Molecular Weight 90.09 93.12 (calculated)

Key Differences :

  • Tracing Mechanism : Deuterated alanine is used to study hydrogen/deuterium exchange effects on drug metabolism, while ¹⁵N labeling focuses on nitrogen pathways .

Supplier Landscape

This compound is supplied by MedChemExpress (MCE), Sigma-Aldrich, and IsoLife, with isotopic purity ≥98% . In contrast, L-Alanine-15N is offered by specialized vendors like CymitQuimica and Beijing Benyuan, often at higher costs due to enantiomeric purity requirements .

Biological Activity

DL-Alanine-15N is a stable isotope-labeled form of the amino acid alanine, which is utilized in various biological and biochemical research applications. This compound plays a crucial role in metabolic processes, particularly in the glucose-alanine cycle, and is significant for understanding nitrogen metabolism in microorganisms and higher organisms. This article provides an overview of the biological activity of this compound, including its metabolic roles, experimental findings, and implications for research.

Metabolic Role of DL-Alanine

Glucose-Alanine Cycle : DL-Alanine is integral to the glucose-alanine cycle, where it facilitates the transport of nitrogen from peripheral tissues to the liver. In this cycle, alanine is synthesized from pyruvate and ammonia, which can then be converted back to glucose in the liver through gluconeogenesis. This process is vital during fasting and exercise when glucose demand increases.

T Cell Activation

Recent studies have highlighted the importance of extracellular alanine in T cell activation. Research indicates that T cells rely on alanine for metabolic reprogramming during activation. In experiments where T cells were cultured in alanine-free media, a significant impairment in metabolic functions was observed. Specifically, T cells activated without alanine exhibited reduced mitochondrial respiration and acidification rates .

Key Findings :

  • Alanine Uptake : The sodium-coupled neutral amino acid transporter SNAT1 was identified as a primary mediator for alanine uptake during T cell activation.
  • Protein Synthesis : By 24 hours post-activation, over 50% of alanine incorporated into proteins was derived from extracellular sources, demonstrating that T cells utilize extracellular alanine directly for protein synthesis .

Nitrogen Tracing Studies

Studies utilizing this compound have provided insights into nitrogen uptake by bacteria. A method developed to trace nitrogen incorporation showed that bacteria accounted for a significant portion (38%) of total nitrogen uptake from labeled alanine. This finding underscores the utility of this compound in tracing nitrogen pathways in microbial systems .

Data Summary

Parameter Observation
Role in Metabolism Key player in glucose-alanine cycle
T Cell Activation Essential for metabolic reprogramming
Uptake Mechanism Mediated by SNAT1 transporter
Protein Incorporation >50% of protein-derived alanine post 24 hours
Bacterial Nitrogen Uptake 38% from this compound labeled sources

Case Studies

  • T Cell Activation Study : In a controlled experiment, T cells were activated in media supplemented with this compound. The results showed a marked increase in protein synthesis linked to alanine incorporation, emphasizing its role as a critical nutrient during immune responses .
  • Nitrogen Tracing in Soil Microorganisms : A field study demonstrated the application of this compound to trace nitrogen cycling within soil ecosystems. The results indicated that specific bacterial populations preferentially utilize labeled alanine, providing insights into soil nutrient dynamics .

Q & A

Basic Research Questions

Q. How is DL-Alanine-15N used as a nitrogen tracer in metabolic pathway studies?

this compound serves as a stable isotopic tracer to investigate nitrogen metabolism, particularly in the glucose-alanine cycle. Researchers administer it to track nitrogen transfer between tissues and liver, enabling quantification of metabolic flux via techniques like mass spectrometry or NMR. Key steps include:

  • Experimental design : Dose optimization to ensure detectable 15N enrichment without perturbing physiological systems.
  • Sample preparation : Isolation of target metabolites (e.g., urea, glutamine) from biological matrices, followed by derivatization for isotopic analysis .

Q. What are the primary applications of this compound in nanoparticle synthesis?

this compound acts as both a reducing agent and capping agent in silver nanoparticle synthesis. Its amino and carboxyl groups stabilize metal ions during nucleation. Methodological considerations include:

  • pH control : Adjusting reaction pH to optimize reducing capacity.
  • Characterization : Confirming nanoparticle size and isotopic labeling integrity via TEM and isotope-ratio mass spectrometry (IRMS) .

Q. How should this compound be stored to maintain isotopic stability?

Store at -20°C in airtight containers to prevent isotopic exchange with ambient nitrogen. Avoid repeated freeze-thaw cycles, which may introduce moisture and degrade purity. Verify integrity using high-resolution NMR to detect 15N signal decay .

Advanced Research Questions

Q. How can researchers resolve contradictions in chelation studies involving this compound and transition metals?

Discrepancies in binding affinity data (e.g., Cu(II) vs. Zn(II)) often arise from pH variability or competing ligands. To address this:

  • Controlled conditions : Standardize buffer systems (e.g., Tris-HCl) and ionic strength.
  • Spectroscopic validation : Use X-ray crystallography or EXAFS to confirm coordination geometry.
  • Data normalization : Compare results against non-isotopic controls to isolate isotopic effects .

Q. What experimental protocols ensure accurate quantification of 15N enrichment in complex biological systems?

High-precision quantification requires:

  • Isotope dilution assays : Spiking samples with internal standards (e.g., 13C-labeled alanine) to correct for matrix effects.
  • Chromatographic separation : HPLC or GC coupled to IRMS for resolving isotopic isomers.
  • Statistical rigor : Replicate analyses (n ≥ 5) to mitigate instrument variability .

Q. How can this compound be integrated into mixed-method studies to investigate metabolic cross-talk?

Combine isotopic tracing with transcriptomic/proteomic profiling:

  • Time-course sampling : Collect tissues at intervals post-administration to map dynamic 15N incorporation.
  • Multi-omics alignment : Correlate isotopic flux data with gene expression (RNA-seq) or enzyme activity (Western blot).
  • Computational modeling : Use tools like INCA (Isotopic Network Compartmental Analysis) to predict pathway contributions .

Q. What safety protocols are critical when handling this compound in open-lab environments?

Mitigate risks (e.g., inhalation, skin contact) by:

  • Ventilation : Use fume hoods for weighing and solubilizing powdered forms.
  • PPE : Wear nitrile gloves and N95 masks to prevent particulate exposure.
  • Spill management : Decontaminate surfaces with 70% ethanol and dispose of waste via approved isotopic disposal protocols .

Q. Methodological Resources

  • Isotopic purity verification : NMR (¹⁵N DEPT) or IRMS to confirm ≥98 atom% 15N .
  • Contradiction analysis frameworks : Apply TRIZ principles to prioritize experimental variables (e.g., pH, temperature) when reconciling conflicting data .
  • Literature review strategies : Use databases like SciFinder to identify primary studies on 15N-labeled amino acids, filtering for protocols with detailed analytical validation .

Properties

IUPAC Name

2-(15N)azanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-AZXPZELESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70991572
Record name (~15~N)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70991572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71261-64-8
Record name DL-Alanine-15N
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071261648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~15~N)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70991572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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